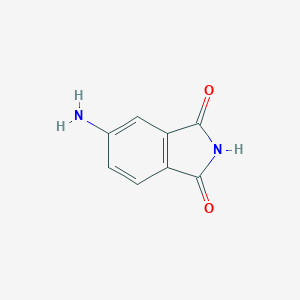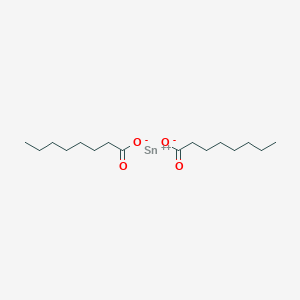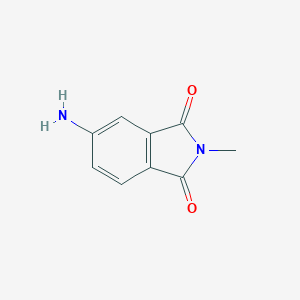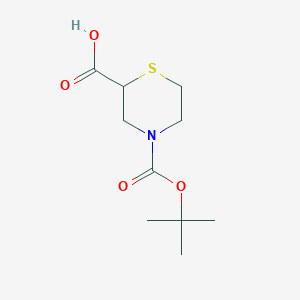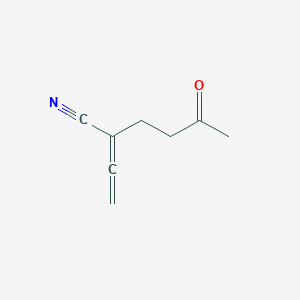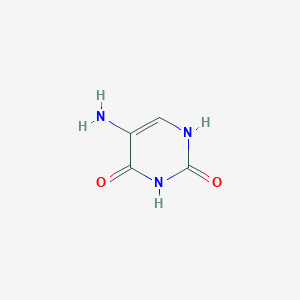
3-Ethoxy-androsta-3,5-dien-17-one
Overview
Description
3-Ethoxy-androsta-3,5-dien-17-one is a synthetic steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol . . This compound is a derivative of androstenedione, a naturally occurring steroid hormone.
Mechanism of Action
Target of Action
3-Ethoxyandrosta-3,5-dien-17-one, also known as W46ZAM53EN or 3-Ethoxy-androsta-3,5-dien-17-one, is a compound structurally similar to androgens . The primary targets of this compound are likely to be androgen receptors, given its structural similarity to androgens . Androgen receptors play a crucial role in the regulation of male sexual characteristics and other physiological functions.
Mode of Action
Based on its structural similarity to androgens, it can be hypothesized that it may bind to androgen receptors, thereby modulating their activity . This interaction could lead to changes in the transcription of genes regulated by these receptors, potentially influencing various physiological processes.
Biochemical Pathways
Given its potential interaction with androgen receptors, it may influence pathways regulated by these receptors . These could include pathways involved in the regulation of male sexual characteristics, muscle mass, bone density, and other physiological functions.
Result of Action
If it does interact with androgen receptors as hypothesized, it could potentially influence the transcription of genes regulated by these receptors . This could result in changes at the cellular level, potentially influencing various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-androsta-3,5-dien-17-one can be synthesized by esterifying the C3 hydroxyl group of 4-androstene-3,17-dione (4-AD) using toluene-p-sulfonic acid and acetic anhydride . The reaction typically yields a high purity product (98.8%) with a yield of 96.4% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves standard organic synthesis techniques, including esterification and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-androsta-3,5-dien-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds in the steroid nucleus.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can yield 6β-hydroxyandrost-4-ene-3,17-dione .
Scientific Research Applications
3-Ethoxy-androsta-3,5-dien-17-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with steroid receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of other steroidal drugs.
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A naturally occurring steroid hormone and precursor to testosterone and estrone.
Testosterone: A primary male sex hormone and anabolic steroid.
Spironolactone: A synthetic steroid used as a diuretic and antihypertensive agent.
Uniqueness
3-Ethoxy-androsta-3,5-dien-17-one is unique due to its ethoxy group at the C3 position, which differentiates it from other similar steroidal compounds. This modification can influence its biological activity and interactions with steroid receptors, making it a valuable compound for research and pharmaceutical applications .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWPNQOTVTCAF-OEUJLIAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438705 | |
| Record name | 3-Ethoxy-androsta-3,5-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
972-46-3 | |
| Record name | 3-Ethoxyandrosta-3,5-dien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=972-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxyandrosta-3,5-dien-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-androsta-3,5-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxyandrosta-3,5-dien-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHOXYANDROSTA-3,5-DIEN-17-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46ZAM53EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 3-Ethoxyandrosta-3,5-dien-17-one?
A1: Determining the crystal structure of a molecule provides crucial information about its three-dimensional shape and the spatial arrangement of its atoms []. This information is fundamental for understanding a molecule's physical and chemical properties, and can be used to:
Q2: What key structural features of 3-Ethoxyandrosta-3,5-dien-17-one were confirmed by the crystal structure analysis in the paper?
A2: The crystal structure analysis confirmed the stereochemistry of 3-Ethoxyandrosta-3,5-dien-17-one, specifically the configurations at the C8, C9, C10, C13, and C14 atoms, which are R, S, R, S, and S, respectively []. This configuration places the methyl groups at C10 and C13 on the same side of the steroid molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B160919.png)
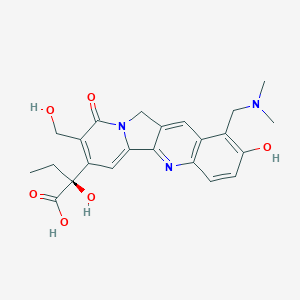

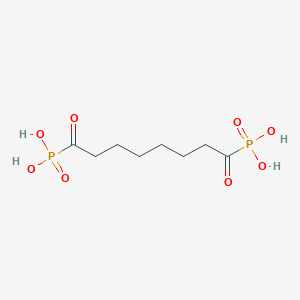
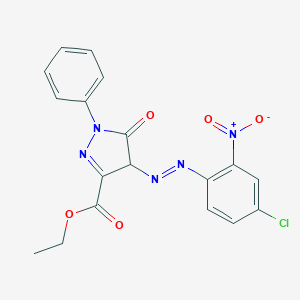
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
